![molecular formula C20H24N6O B2781201 2-[(1-{咪唑并[1,2-b]吡啶-6-基}哌啶-4-基)甲基]-2,3,5,6,7,8-六氢喹啉-3-酮 CAS No. 2097915-30-3](/img/structure/B2781201.png)

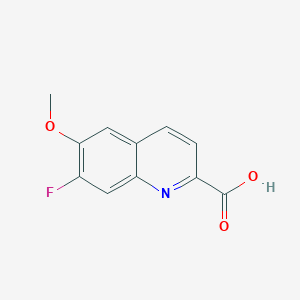

2-[(1-{咪唑并[1,2-b]吡啶-6-基}哌啶-4-基)甲基]-2,3,5,6,7,8-六氢喹啉-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

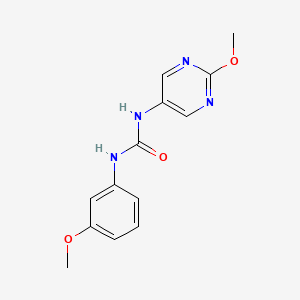

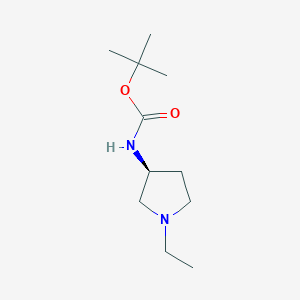

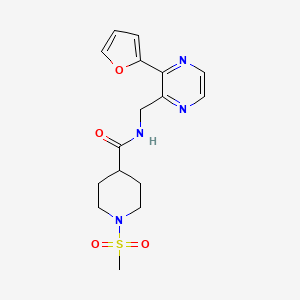

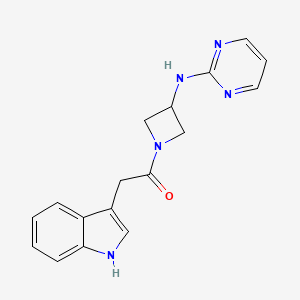

描述

Imidazo[1,2-b]pyridazine is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine compounds often involves nucleophilic substitution reactions with primary or secondary amines . The specific synthesis process can vary depending on the desired substitutions at various positions on the imidazo[1,2-b]pyridazine ring .Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine compounds is characterized by a fused ring system consisting of an imidazole ring and a pyridazine ring . The specific structure can vary depending on the substitutions at various positions on the ring .Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine compounds can undergo various chemical reactions depending on the substitutions at various positions on the ring . For example, they can interact with and inhibit kinases at low nanomolar concentrations .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine compounds can vary depending on the substitutions at various positions on the ring . For example, compounds with lower cLog P values exhibit good activity compared to compounds with higher cLog P values .科学研究应用

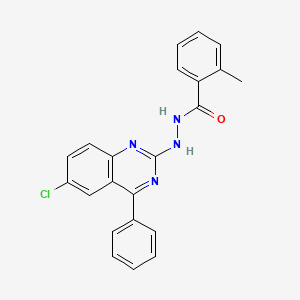

抗组胺和抗炎应用

一项关键研究探索了稠合哒嗪的合成和评价,包括咪唑并[1,2-b]哒嗪,以了解其抗组胺活性和对嗜酸性粒细胞浸润的抑制作用。一种化合物表现出有效的抗组胺特性,而没有明显阻断中枢 H(1) 受体,这与其对周围 H(1) 受体的完全阻断形成对比。它还抑制了豚鼠皮肤中的嗜酸性粒细胞浸润,表明在特应性皮炎和变应性鼻炎中具有潜在的治疗应用。该化合物迅速水解成口服活性代谢物,具有抗组胺和抗炎活性,表明其临床意义 (Gyoten 等人,2003 年)。

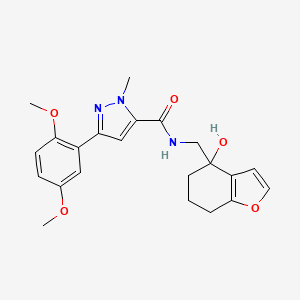

药物化学中的支架

咪唑并[1,2-a]吡啶是一种相关的支架,由于其在药物化学中的广泛应用而被确认为“药物偏见”框架。它在各种治疗领域都显示出前景,包括抗癌、抗分枝杆菌、抗利什曼原虫和抗惊厥应用。该框架存在于几种上市制剂中,突出了其在药物发现和开发中的重要性。研究工作旨在对该支架进行结构修饰,以发现新的治疗剂 (Deep 等人,2016 年)。

抗癌潜力

对该化合物的另一项研究涉及其潜在的抗癌应用。基于咪唑并[1,2-a]吡啶支架的各种类似物已被用作抗癌治疗临床试验中的先导分子。自 2001 年以来的研究结果汇编表明,咪唑并[1,2-a]吡啶衍生物表现出显着的抗癌活性,包括对不同肿瘤细胞系的 CDK、VEGFR、PI3K、EGFR、RGGT 等的抑制。这将咪唑并[1,2-a]吡啶衍生物定位为抗肿瘤治疗的有希望的候选者 (Goel 等人,2016 年)。

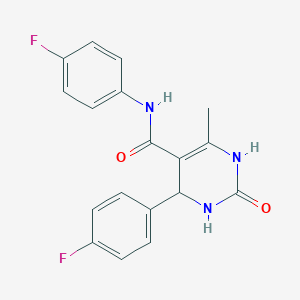

抗菌活性

旨在评估其抗菌活性的咪唑并[1,2-a]吡啶新衍生物的研究已取得了有希望的结果。一项特定研究合成了新的化合物,这些化合物被表征并筛选了抗菌功效,显示出对革兰氏阳性菌和革兰氏阴性菌的显着活性。这项工作强调了咪唑并[1,2-a]吡啶衍生物的抗菌潜力,表明它们在对抗细菌感染中的作用 (Budumuru 等人,2018 年)。

未来方向

属性

IUPAC Name |

2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c27-20-13-16-3-1-2-4-17(16)22-26(20)14-15-7-10-24(11-8-15)19-6-5-18-21-9-12-25(18)23-19/h5-6,9,12-13,15H,1-4,7-8,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIWFADRJSWQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NN5C=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2781122.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2781123.png)

![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2781124.png)

![3-(2,6-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2781126.png)

![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2781134.png)

![2-[[1-(2-Naphthalen-2-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2781139.png)